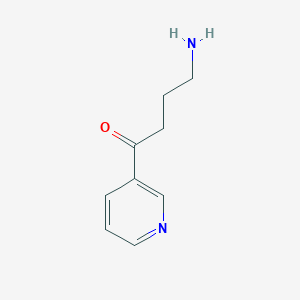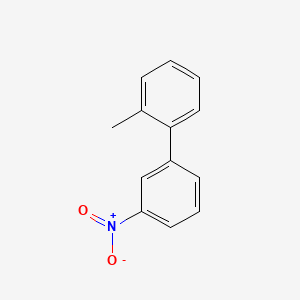
Diol-poss
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diol-poss: is a type of polyhedral oligomeric silsesquioxane (POSS) that contains diol functional groups. Polyhedral oligomeric silsesquioxanes are hybrid organic-inorganic compounds with a three-dimensional cage-like structure composed of silicon and oxygen atoms. The diol functional groups in this compound make it a versatile compound with unique properties, making it suitable for various applications in materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diol-poss can be synthesized through various methods, including the hydrolysis and condensation of organosilicon precursors. One common method involves the reaction of heptaisobutyl-POSS with diol-containing compounds under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the hydrolysis and condensation processes .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Diol-poss undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbonyl-containing compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Diol-poss has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diol-poss involves its ability to form strong covalent bonds with other molecules through its diol functional groups. These bonds enhance the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved include the formation of cross-linked networks and the interaction with other functional groups in the polymer matrix .
Comparaison Avec Des Composés Similaires
Octa(3-hydroxy-3-methylbutyldimethylsiloxy) POSS (OCTA-POSS): Similar to diol-poss but with different functional groups.
1,2-propane-dioliso-butyl POSS (PHI-POSS): Another variant with distinct properties.
Uniqueness of this compound: this compound stands out due to its unique combination of diol functional groups and the polyhedral oligomeric silsesquioxane structure. This combination provides enhanced mechanical properties, thermal stability, and chemical resistance compared to other POSS derivatives .
Propriétés
Numéro CAS |
268747-51-9 |
|---|---|
Formule moléculaire |
C46H88O16Si9 |
Poids moléculaire |
1149.9 g/mol |
Nom IUPAC |
2-ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C46H88O16Si9/c1-4-46(36-47,37-48)38-49-34-19-35-63(2,3)50-71-60-68(43-28-13-14-29-43)54-65(40-22-7-8-23-40)51-64(39-20-5-6-21-39)52-66(56-68,41-24-9-10-25-41)58-70(62-71,45-32-17-18-33-45)59-67(53-64,42-26-11-12-27-42)57-69(55-65,61-71)44-30-15-16-31-44/h39-45,47-48H,4-38H2,1-3H3 |
Clé InChI |
FIEUMKYCIRTKJB-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
SMILES canonique |
CCC(CO)(CO)COCCC[Si](C)(C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)




![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)




